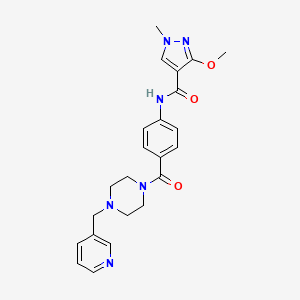

3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole ring is linked via a carboxamide group to a phenyl ring, which is further connected to a piperazine moiety bearing a pyridin-3-ylmethyl substituent. This structure combines key pharmacophores:

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3/c1-27-16-20(22(26-27)32-2)21(30)25-19-7-5-18(6-8-19)23(31)29-12-10-28(11-13-29)15-17-4-3-9-24-14-17/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBURUHMLJPPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

Coupling with Piperazine: The piperazine ring can be coupled with the pyrazole derivative through nucleophilic substitution reactions.

Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Final Amidation: The final step involves the formation of the amide bond between the pyrazole derivative and the piperazine-pyridine intermediate using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 432.6 g/mol. Its structure features a pyrazole core, which is known for its versatility in medicinal chemistry, particularly due to its ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound may function as an inhibitor of specific cancer cell lines by disrupting cellular signaling pathways. For instance, pyrazoles have been shown to inhibit the growth of various cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The structural motifs present in this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Neuropharmacological Applications

The presence of piperazine and pyridine moieties suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may influence dopamine or serotonin receptors, which are critical in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like 3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide. Variations in substituents can significantly affect biological activity and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Methyl group on pyrazole | Enhances potency against certain cancer cell lines |

| Piperazine ring modifications | Alters receptor binding affinity |

| Methoxy group | Increases lipophilicity, potentially improving bioavailability |

Synthetic Methodologies

The synthesis of this compound involves several key steps, often utilizing established methodologies in organic chemistry:

- Formation of the Pyrazole Core : Typically achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Piperazine Functionalization : This step often involves nucleophilic substitution reactions where piperazine derivatives are reacted with activated carbonyls.

- Final Coupling Reactions : The final product is assembled through coupling reactions that link the various functional groups together.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of similar pyrazole compounds against breast cancer cell lines. The results showed that modifications to the piperazine moiety significantly influenced cytotoxicity, with certain derivatives demonstrating IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in animal models of arthritis. Compounds exhibiting structural similarities to this compound showed reduced inflammation markers compared to controls, suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Methoxy Group : The 3-methoxy group in the target compound likely enhances solubility and H-bonding, similar to ’s antioxidant derivatives .

- Pyridinylmethyl-Piperazine Linker : Compared to ’s carbothioamide, the carboxamide linker in the target may reduce toxicity while maintaining target engagement .

- Chlorine vs. Methoxy : Chlorine in increases lipophilicity and receptor affinity, whereas methoxy in the target compound may improve metabolic stability .

Data Tables

Table 1: Comparative Analysis of Key Analogues

*Estimated based on structural similarity.

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide, with the CAS number 1226430-69-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 434.5 g/mol. The structure includes a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1226430-69-8 |

| Molecular Formula | C23H26N6O3 |

| Molecular Weight | 434.5 g/mol |

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The pyrazole moiety is recognized for its ability to inhibit protein kinases, which play crucial roles in cell signaling and disease progression.

Inhibition of Protein Kinases

Research has shown that compounds with pyrazole scaffolds can effectively inhibit several kinases associated with cancer and other diseases. For instance, studies have indicated that similar compounds exhibit significant inhibitory effects on kinases such as FLT3 and CDK2, which are critical in cancer cell proliferation and survival .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For example, a series of pyrazolo[1,5-a]pyrimidines demonstrated promising activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The specific compound has not been extensively studied in clinical settings but shares structural similarities with known anticancer agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial infections. Pyrazole derivatives have been documented to exhibit antibacterial activity through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study on Kinase Inhibition

In a study assessing the kinase inhibition profile of related compounds, it was found that certain pyrazole derivatives showed IC50 values in the nanomolar range against specific targets like CDK2 and FLT3. These findings suggest that this compound could potentially exhibit similar efficacy .

Antimalarial Potential

Another relevant study explored the activity of pyrazole derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds structurally related to our target were identified as potent inhibitors of key enzymes involved in the malaria life cycle, suggesting a possible therapeutic avenue for our compound .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling the pyrazole-4-carboxylic acid derivative with the piperazine-linked aryl amine using activating agents like EDC and DMAP in anhydrous dichloromethane (DCM) at room temperature .

- Piperazine functionalization : Nucleophilic substitution or alkylation reactions to introduce the pyridin-3-ylmethyl group, often requiring elevated temperatures (70–80°C) in polar aprotic solvents like DMF or acetonitrile .

Optimization strategies :- Solvent selection : Use DMF for improved solubility of intermediates.

- Catalyst tuning : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., carbamoyl chloride formation) to minimize side reactions .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:

Critical techniques include:

- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy group at pyrazole C3, piperazine carbonyl linkage) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% preferred) .

- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C25H28N6O3) .

- X-ray crystallography : Resolve 3D conformation for docking studies, though limited by crystal growth challenges .

Advanced: How can structure-activity relationship (SAR) studies evaluate the pyridin-3-ylmethyl group’s role in bioactivity?

Answer:

Methodology :

- Analog synthesis : Replace pyridin-3-ylmethyl with substituents like benzyl, cyclohexylmethyl, or pyridin-4-ylmethyl to test steric/electronic effects .

- In vitro assays : Compare binding affinity (e.g., IC50 values) across analogs using kinase inhibition or receptor-binding assays .

- Computational analysis : Molecular docking (AutoDock Vina) to map interactions between the pyridine nitrogen and target active sites (e.g., ATP-binding pockets) .

Example finding : Pyridin-3-ylmethyl may enhance solubility via H-bonding while maintaining π-π stacking with aromatic residues .

Advanced: What strategies resolve contradictions in receptor binding affinity data across experimental models?

Answer:

Address discrepancies via:

- Orthogonal assays : Validate affinity using surface plasmon resonance (SPR) and radioligand binding assays to rule out assay-specific artifacts .

- Buffer standardization : Control pH (7.4), ionic strength, and cofactors (e.g., Mg²⁺ for kinases) to ensure consistency .

- Meta-analysis : Aggregate data from ≥3 independent studies (e.g., IC50 variability ≤20%) to identify outliers .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Answer:

Prioritize:

- Kinase inhibition : Use ADP-Glo™ assay for kinases (e.g., PI3K, mTOR) due to the compound’s piperazine-carboxamide motif .

- Cell viability : MTT assay in cancer lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .

- CYP450 inhibition : Liver microsome assays to predict metabolic stability .

Advanced: How can in silico docking predict target interactions and guide lead optimization?

Answer:

Workflow :

- Target selection : Prioritize proteins with piperazine-binding pockets (e.g., serotonin receptors, kinases) .

- Docking parameters : Use flexible ligand/rigid receptor settings in Schrödinger Suite, with AMBER force fields .

- Validation : Compare docking scores (Glide SP/XP) with experimental IC50 values; refine poses using molecular dynamics (MD) simulations .

Example insight : The pyridin-3-ylmethyl group may form a salt bridge with Asp404 in PI3Kγ, explaining selectivity over PI3Kα .

Basic: What are key considerations for ensuring compound stability during storage?

Answer:

- Storage conditions : Lyophilized solid at -20°C under argon to prevent hydrolysis of the carboxamide group .

- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .

- Light exposure : Store in amber vials to protect the methoxy and pyridine groups from photodegradation .

Advanced: How can metabolic pathways and toxicity be systematically evaluated?

Answer:

Approaches :

- Metabolite ID : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS to detect oxidative (e.g., N-demethylation) or conjugative metabolites .

- Toxicity prediction : Use Derek Nexus for in silico alerts (e.g., hepatotoxicity risk from reactive intermediates) .

- In vivo correlation : Compare HLM data with zebrafish toxicity models to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.